molecular formula C10H16O B14326612 8,8-Dimethylbicyclo[3.2.1]octan-3-one CAS No. 103274-02-8

8,8-Dimethylbicyclo[3.2.1]octan-3-one

Cat. No.: B14326612
CAS No.: 103274-02-8
M. Wt: 152.23 g/mol
InChI Key: CHFWTDDNWJXEQA-UHFFFAOYSA-N
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Description

8,8-Dimethylbicyclo[321]octan-3-one is a bicyclic ketone with a unique structure that includes a bridged bicyclo[321]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethylbicyclo[3.2.1]octan-3-one can be achieved through the double Michael addition (DMA) of carbon nucleophiles to cyclic dienones. This method allows for the control of stereochemistry at the bridged secondary, tertiary, or quaternary center . The reaction typically proceeds with yields ranging from 42% to 96% .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions: 8,8-Dimethylbicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ketones or alcohols.

Scientific Research Applications

8,8-Dimethylbicyclo[3.2.1]octan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8,8-Dimethylbicyclo[3.2.1]octan-3-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to changes in metabolic pathways and biological processes.

Comparison with Similar Compounds

Uniqueness: 8,8-Dimethylbicyclo[32

Properties

CAS No.

103274-02-8

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

8,8-dimethylbicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C10H16O/c1-10(2)7-3-4-8(10)6-9(11)5-7/h7-8H,3-6H2,1-2H3

InChI Key

CHFWTDDNWJXEQA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1CC(=O)C2)C

Origin of Product

United States

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